3-Chloro-5-(pentafluorosulfur)benzylamine

Medicinal Chemistry Bioisosteres Physicochemical Properties

SF5-containing lead compounds often fail due to cytochrome P450-mediated rapid metabolism. This building block addresses that bottleneck directly. • 2-3× longer metabolic half-life vs. CF3 analogs in microsomal assays • 30-50% lower intrinsic clearance for improved in vivo PK • Reduced amine basicity (predicted pKa ~8.27) enables controlled amide coupling • ~1.5× higher lipophilicity than CF3 enhances BBB penetration for CNS targets Supplied as research-grade material with ≥95% purity. Standard packaging: 250 mg, 1 g. Request quote for bulk quantities.

Molecular Formula C7H7ClF5NS
Molecular Weight 267.65 g/mol
CAS No. 1240257-82-2
Cat. No. B1455960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(pentafluorosulfur)benzylamine
CAS1240257-82-2
Molecular FormulaC7H7ClF5NS
Molecular Weight267.65 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CN
InChIInChI=1S/C7H7ClF5NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2
InChIKeyVUWNYLVTMIHGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(pentafluorosulfur)benzylamine (CAS 1240257-82-2) Product-Specific Evidence Guide


3-Chloro-5-(pentafluorosulfur)benzylamine (CAS 1240257-82-2) is an SF5-substituted benzylamine building block with molecular formula C7H7ClF5NS and molecular weight 267.65 g/mol . The compound is supplied as a research-grade chemical with typical purity of 97% and is utilized in medicinal chemistry for introducing the pentafluorosulfur (SF5) group, a recognized bioisostere with distinct electronic and physicochemical properties [1].

Workflow SF5 bioisostere synthesis
Selection 3-Chloro-SF5 substitution pattern
Use Context Medicinal chemistry lead research

Why 3-Chloro-5-(pentafluorosulfur)benzylamine (CAS 1240257-82-2) Cannot Be Replaced by Generic Analogs


Generic substitution fails for 3-Chloro-5-(pentafluorosulfur)benzylamine because the pentafluorosulfur (SF5) group imparts quantifiably distinct electronic and steric properties compared to common fluorinated motifs such as CF3, while the 3-chloro substitution provides differentiated reactivity not present in unsubstituted SF5-benzylamines [1]. The SF5 group exhibits approximately 1.5-fold higher lipophilicity and greater electronegativity than CF3, directly affecting target binding and metabolic stability [2]. Additionally, the chlorine atom at the 3-position alters the electron density on the aromatic ring and amine nucleophilicity, making this specific substitution pattern non-interchangeable with other halogen or SF5-only variants [3].

Lipophilicity mismatch

SF5/CF3 lipophilicity difference may shift permeability outcomes, making CF3-benzylamines non-interchangeable in CNS research models.

Metabolic stability profile

SF5-based compounds exhibit a distinct metabolic stability profile that may not transfer to CF3 or unsubstituted benzylamine analogs.

Reactivity alteration

3-Chloro substitution modulates amine nucleophilicity, limiting direct replacement with unsubstituted SF5-benzylamine in coupling reactions.

Quantitative Differentiation Evidence for 3-Chloro-5-(pentafluorosulfur)benzylamine (CAS 1240257-82-2)


SF5 Group Confers 1.5-Fold Higher Lipophilicity than CF3 Bioisostere

The pentafluorosulfur (SF5) substituent provides significantly enhanced lipophilicity compared to the widely used trifluoromethyl (CF3) bioisostere, with calculated Hansch π values showing approximately 1.5-fold higher lipophilicity (SF5 π ≈ 1.2–1.5 vs. CF3 π ≈ 0.8–1.0) [1]. This increased lipophilicity directly translates to improved membrane permeability and target binding in biological systems, making SF5-substituted benzylamines more suitable for crossing biological barriers than CF3 analogs [2].

Lipophilicity (Hansch π)
Class-level
SF5 π: 1.2–1.5 vs CF3 π: 0.8–1.0 ~1.5× higher lipophilicity
Reported higher lipophilicity may support membrane permeability studies.
Class-level inference; validate in target system.
Medicinal Chemistry Bioisosteres Physicochemical Properties

Enhanced Metabolic Stability of SF5-Containing Compounds vs. CF3 Analogs

SF5-substituted aromatic compounds demonstrate significantly improved resistance to cytochrome P450-mediated oxidative metabolism compared to their CF3 counterparts. In head-to-head microsomal stability assays, SF5-bearing analogs exhibit 2–3× longer half-lives and 30–50% lower intrinsic clearance than matched CF3 compounds [1]. This is attributed to the strong electron-withdrawing nature and steric bulk of the SF5 group, which shields adjacent metabolically labile positions and reduces oxidative metabolism [2].

Metabolic stability
Class-level
SF5 compounds vs CF3 compounds t₁/₂ 2–3× longer, Cl_int ↓ 30–50%
Reported higher metabolic stability may support extended duration in PK studies.
Class-level inference from microsomal assays.
Drug Metabolism Pharmacokinetics Bioisosteres

3-Chloro Substitution Modulates Benzylamine Nucleophilicity vs. Unsubstituted SF5-Benzylamine

The presence of the 3-chloro substituent on the aromatic ring significantly reduces the electron density at the benzylic amine nitrogen compared to unsubstituted 3-(pentafluorosulfur)benzylamine. Calculated pKa values for the conjugate acid of the benzylamine are lowered by approximately 0.5–1.0 units due to the electron-withdrawing inductive effect of the chlorine atom [1]. This electronic modulation provides a tunable handle for amine reactivity in subsequent coupling reactions and influences the basicity-dependent properties of derived bioactive molecules [2].

Amine basicity (pKa)
Class-level
3-Cl-SF5 benzylamine: ~8.0–8.5 vs unsubstituted SF5: ~8.5–9.0 ↓ 0.5–1.0 pKa units
Reduced basicity may influence hERG channel binding and coupling selectivity.
Predicted values; validate experimentally.
Organic Synthesis Structure-Activity Relationship Building Blocks

Distinct Electronic Profile: SF5 Group Exhibits Higher Electronegativity than CF3

The pentafluorosulfur (SF5) group is a stronger electron-withdrawing substituent than the trifluoromethyl (CF3) group. Hammett σp constants for SF5 (σp ≈ 0.68) are approximately 25% higher than those for CF3 (σp ≈ 0.54) [1]. This difference in electron-withdrawing power significantly impacts the acidity of adjacent functional groups, the stability of anionic intermediates, and the overall electronic distribution within a molecule. In benzylamine derivatives, this translates to enhanced polarization and altered reactivity in aromatic substitution reactions [2].

Electron-withdrawing power
Class-level
SF5 σp: 0.68 vs CF3 σp: 0.54 ~26% stronger electron-withdrawing
Reported higher electron withdrawal may support target binding modulation studies.
Literature Hammett σp values.
Electronic Effects SAR Physicochemical Properties

Recommended Application Scenarios for 3-Chloro-5-(pentafluorosulfur)benzylamine (CAS 1240257-82-2)


Medicinal Chemistry: CNS Penetrant Lead Optimization

Use 3-Chloro-5-(pentafluorosulfur)benzylamine as a building block for CNS-targeted drug candidates where enhanced blood-brain barrier penetration is required. The SF5 group's ~1.5× higher lipophilicity versus CF3 [1] provides a quantifiable advantage for achieving CNS exposure, while the 3-chloro substitution offers a tunable handle for amine basicity modulation to minimize hERG liabilities [2].

Medicinal Chemistry: Metabolic Stability Enhancement

Incorporate this compound into lead series where cytochrome P450-mediated metabolism is a limiting factor. The SF5 group confers 2–3× improved metabolic half-life and 30–50% lower intrinsic clearance compared to CF3 analogs in microsomal assays [3]. This directly addresses a common bottleneck in drug development and can significantly improve in vivo pharmacokinetics.

Organic Synthesis: Tuning Benzylamine Nucleophilicity

Select this specific 3-chloro-substituted SF5-benzylamine when a less nucleophilic benzylamine is required for synthetic transformations. The reduced amine basicity (predicted pKa 0.5–1.0 units lower than unsubstituted SF5-benzylamine [4]) enables more controlled reactivity in amide bond formation and reductive amination, minimizing unwanted side reactions.

Application
Selection Property
Validation Focus
BBB penetration research
SF5 lipophilicity profile
Permeability assay endpoints
Metabolic stability profiling
SF5 metabolic stability context
Microsomal clearance assay
Benzylamine reactivity control
3-Chloro electronic modulation
Amine basicity and coupling selectivity
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